Heraclenin

Description

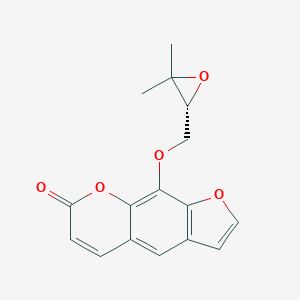

from Chlamydomonas reinhardii; structure given in first source; RN given refers to (R)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182990 | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-49-1 | |

| Record name | (+)-Heraclenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heraclenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERACLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heraclenin: A Technical Overview of Its Potential Mechanism of Action in Cancer Cells

Disclaimer: The body of publicly available research specifically detailing the comprehensive mechanism of action for Heraclenin in cancer cells is currently limited. This document provides a technical framework based on established principles of cancer biology and pharmacology. It outlines the probable mechanisms and key signaling pathways that would be investigated to characterize this compound's anti-cancer activity, supplemented by the sparse data available. The experimental protocols and data tables provided are standardized templates for such an investigation.

Executive Summary

This compound, a furanocoumarin isolated from various plant species, has been noted for its biological activities. While its potential as an anti-cancer agent is an area of interest, detailed mechanistic studies are not yet widely published. Preliminary findings suggest it may influence apoptosis in specific cancer cell lines. A thorough investigation into its mechanism of action would likely focus on three core areas: the induction of programmed cell death (apoptosis), the halting of cellular proliferation (cell cycle arrest), and the modulation of critical intracellular signaling pathways that govern cancer cell survival and growth. This guide outlines these potential mechanisms and provides the detailed experimental frameworks required to elucidate them.

Cytotoxicity Profile of this compound

Table 1: Template for IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 48 | Data not available | |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available | |

| A549 | Lung Carcinoma | 48 | Data not available | |

| HepG2 | Hepatocellular Carcinoma | 48 | Data not available | |

| HCT116 | Colorectal Carcinoma | 48 | Data not available |

This table is a template. Values are required from future experimental investigation.

Core Putative Mechanisms of Action

Induction of Apoptosis

Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells. Many natural compounds exert their anti-cancer effects by triggering this process. Limited evidence suggests this compound may decrease the number of late apoptotic cells in certain drug-resistant human leukemia cell lines, indicating a potential modulation of this pathway. The induction of apoptosis by a compound like this compound would typically be investigated for its effects on the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Key Events in this compound-Induced Apoptosis (Hypothesized):

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway. This leads to the release of pro-apoptotic factors like cytochrome c.

-

Regulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for MOMP. This compound would likely be studied for its ability to upregulate pro-apoptotic members and/or downregulate anti-apoptotic ones.

-

Caspase Activation: The release of cytochrome c initiates a cascade of cysteine-aspartic proteases (caspases). The activation of initiator caspases (e.g., Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3, Caspase-7), which cleave cellular substrates, resulting in cell death.

Table 2: Template for Apoptosis Induction Metrics for this compound

| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Caspase-3 Activity (Fold Change) | Reference |

| HL-60 | e.g., 25 | Data not available | Data not available | Data not available | |

| HL-60 | e.g., 50 | Data not available | Data not available | Data not available |

This table is a template for presenting quantitative data from apoptosis assays.

Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing the cell from progressing to mitosis and ultimately leading to apoptosis. Investigating whether this compound can induce cell cycle arrest would be a critical component of understanding its mechanism. This involves analyzing the distribution of cells in different phases of the cell cycle and measuring the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

The Biosynthetic Pathway of Heraclenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenin, a furanocoumarin found in various plant species of the Apiaceae family, notably in the genus Heracleum, has garnered interest for its diverse biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for pathway elucidation.

General Furanocoumarin Biosynthesis: The Phenylpropanoid and Mevalonate (B85504) Pathways

The biosynthesis of this compound, like other furanocoumarins, originates from the phenylpropanoid and mevalonate pathways. The core coumarin (B35378) structure is derived from phenylalanine, while the furan (B31954) ring is formed from a prenyl group supplied by the mevalonate pathway.

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA, which is then hydroxylated and cyclized to form the central coumarin scaffold, umbelliferone. The pathway then diverges to produce linear or angular furanocoumarins, with this compound being a derivative of the linear furanocoumarin, psoralen.

The Biosynthetic Pathway of this compound

The specific biosynthetic pathway from the key intermediate, xanthotoxol (B1684193) (8-hydroxypsoralen), to this compound involves a two-step process: O-prenylation followed by epoxidation.

-

O-Prenylation of Xanthotoxol: The hydroxyl group at position 8 of xanthotoxol is prenylated by a specific O-prenyltransferase. This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, leading to the formation of imperatorin (B1671801).

-

Epoxidation of Imperatorin: The prenyl side chain of imperatorin is then epoxidized by a cytochrome P450 monooxygenase (epoxidase) to yield this compound.

Key Enzymes in this compound Biosynthesis

While the specific enzymes responsible for the final steps in this compound biosynthesis in Heracleum species have not been definitively characterized, transcriptomic studies of Heracleum sosnowskyi have identified candidate genes encoding O-prenyltransferases and cytochrome P450s that are likely involved. Homology-based analysis and expression profiling in furanocoumarin-rich tissues are key strategies for identifying these enzymes.

O-Prenyltransferases

Aromatic prenyltransferases (PTs) catalyze the transfer of a prenyl group from a donor molecule, typically DMAPP or geranyl pyrophosphate (GPP), to an aromatic acceptor. The O-prenyltransferase responsible for imperatorin synthesis would specifically recognize xanthotoxol as a substrate.

Cytochrome P450 Monooxygenases (Epoxidases)

The epoxidation of the prenyl side chain of imperatorin is catalyzed by a cytochrome P450 monooxygenase. These enzymes are heme-thiolate proteins that utilize NADPH and molecular oxygen to introduce an oxygen atom into a substrate.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway from Heracleum species are not yet available. However, data from homologous enzymes involved in furanocoumarin biosynthesis in other Apiaceae species can provide valuable insights.

| Enzyme Class | Substrate | Apparent Km (µM) | kcat (s-1) | Plant Source | Reference |

| O-Prenyltransferase | Xanthotoxol | 10 - 50 (estimated) | 0.1 - 1.0 (estimated) | Angelica keiskei | [1] |

| Cytochrome P450 (CYP76 Family) | Monoterpenols | 5 - 100 | 0.05 - 0.5 | Arabidopsis thaliana | [2] |

Table 1: Representative kinetic parameters of homologous enzymes involved in furanocoumarin and related secondary metabolite biosynthesis. Data are estimates based on studies of related enzymes and substrates.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes from Transcriptome Data

This protocol outlines the bioinformatics approach to identify candidate O-prenyltransferase and cytochrome P450 genes from transcriptome data of a this compound-producing plant.

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from plant tissues known to accumulate this compound (e.g., leaves, roots). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Data Pre-processing: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality reads.

-

Transcriptome Assembly: Assemble the cleaned reads into transcripts using a de novo assembler such as Trinity.

-

Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI nr) and domain searches using InterProScan.

-

Candidate Gene Identification:

-

Search the annotated transcriptome for transcripts containing keywords such as "prenyltransferase" and "cytochrome P450".

-

Perform homology searches using known furanocoumarin biosynthetic enzymes from other species as queries.

-

Analyze differential gene expression between tissues with high and low this compound content to identify highly expressed candidate genes in the target tissues.

-

-

Candidate Gene Selection: Select promising candidate genes for subsequent functional characterization based on a combination of annotation, homology, and expression data.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae) and the subsequent in vitro characterization of their enzymatic activity.

Methodology for Cytochrome P450s:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate P450 gene from cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable yeast strain, such as WAT11, which co-expresses a cytochrome P450 reductase to provide the necessary reducing equivalents.[3]

-

Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells, lyse them, and isolate the microsomal fraction containing the membrane-bound P450 enzyme by ultracentrifugation.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the substrate (imperatorin), NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Analysis: Analyze the reaction products by HPLC-MS/MS to identify the formation of this compound.

Methodology for Prenyltransferases:

-

Gene Cloning and Expression: Clone the candidate prenyltransferase gene into a suitable expression vector for a host like Escherichia coli or yeast.

-

Preparation of Cell-Free Extracts: Induce protein expression, harvest the cells, and prepare a cell-free extract by sonication or other lysis methods. For membrane-bound prenyltransferases, the membrane fraction can be isolated.

-

In Vitro Enzyme Assay:

-

Set up a reaction containing the cell-free extract or membrane fraction, the acceptor substrate (xanthotoxol), the prenyl donor (DMAPP), MgCl2, and a suitable buffer (e.g., Tris-HCl, pH 7.5).[4]

-

Incubate the reaction and then quench it with an organic solvent.

-

-

Product Analysis: Analyze the reaction products by HPLC-MS/MS to detect the formation of imperatorin.

Quantitative Analysis of Furanocoumarins by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant extracts or enzyme assay samples.

Methodology:

-

Sample Preparation:

-

Plant Tissue: Homogenize the plant tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate), followed by filtration or centrifugation to remove solid debris.

-

Enzyme Assays: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a solvent compatible with the HPLC mobile phase.

-

-

HPLC Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound, imperatorin, and xanthotoxol using authentic standards.

-

-

Quantification: Create a calibration curve using serial dilutions of authentic standards of the target compounds. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The elucidation of the this compound biosynthetic pathway is an active area of research. While the general steps are understood to proceed from xanthotoxol via imperatorin, the specific enzymes catalyzing these transformations in Heracleum species are yet to be definitively identified and characterized. The combination of transcriptomics, heterologous expression, and detailed enzymatic and metabolomic analyses, as outlined in this guide, provides a robust framework for achieving this goal. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable furanocoumarin.

References

- 1. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Function of the Cytochrome P450 CYP76 Family from Arabidopsis thaliana in the Metabolism of Monoterpenols and Phenylurea Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Heraclenin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a furanocoumarin epoxide, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, cytotoxic, and osteogenic properties. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It further details established experimental protocols for its extraction, isolation, and quantification, and elucidates key signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Geographical Distribution

This compound is primarily found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. The principal genera known to contain this compound are Heracleum, Angelica, Ammi, Cnidium, Toddalia, and Ducrosia.

Major Plant Sources

The most significant natural sources of this compound include:

-

Heracleum Species (Hogweed): The genus Heracleum is a major source of this compound. Several species are known to contain this compound, often in significant quantities. These plants are widely distributed across the temperate regions of the Northern Hemisphere, including Europe, Asia, and North America[1]. Some species, such as Heracleum mantegazzianum (Giant Hogweed), have become invasive in many parts of the world[2]. Species reported to contain this compound include Heracleum candicans, Heracleum sosnowskyi, Heracleum persicum, Heracleum sphondylium, and Heracleum rapula[1][3].

-

Angelica Species: Various species of the genus Angelica are known to produce this compound and other furanocoumarins. These plants are found in temperate and subarctic regions of the Northern Hemisphere[4]. Notable species include Angelica archangelica (Garden Angelica), Angelica dahurica, and Angelica sinensis[5][6][7]. The roots of Angelica species are often used in traditional medicine and are a primary site of coumarin (B35378) accumulation[6].

-

Ammi majus (Bishop's Weed): This plant, native to the Nile River delta, is a well-documented source of various furanocoumarins, including this compound. It is cultivated for medicinal purposes in many parts of the world.

-

Cnidium monnieri: This annual plant, native to Asia, is used in traditional Chinese medicine. Its fruits are known to contain a variety of coumarins, including osthole, imperatorin, and xanthotoxol, with this compound also being reported as a constituent[8][9].

-

Toddalia asiatica (Orange Climber): This woody liana, found in tropical and subtropical regions of Asia and Africa, is used in traditional medicine. Various parts of the plant, particularly the root bark, contain coumarins and alkaloids[10][11][12].

-

Ducrosia anethifolia: This medicinal plant, found in Iran and surrounding regions, has been shown to contain this compound and heraclenol in its aerial parts[13].

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical location, and the time of harvest. The following table summarizes the available quantitative data for this compound in various natural sources.

| Plant Species | Plant Part | This compound Content (% w/w of dry weight) | Reference(s) |

| Heracleum candicans | Roots | 1.02 - 1.36% | [5] |

| Ammi majus | Fruits | 0.07% | [14][15] |

| Heracleum sosnowskyi | Leaves | Present (quantification varies) | |

| Ducrosia anethifolia | Aerial Parts | Isolated as a major compound | [6] |

| Angelica archangelica | Roots | Present |

Biosynthesis of this compound

This compound, as a complex coumarin, is synthesized in plants through the phenylpropanoid pathway. The biosynthesis of the basic furanocoumarin skeleton is a multi-step enzymatic process that is characteristic of plants in the Apiaceae family. The pathway generally proceeds from the amino acid L-phenylalanine to the key intermediate umbelliferone, which is then further modified.

References

- 1. researchgate.net [researchgate.net]

- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gradual establishment of complex coumarin biosynthetic pathway in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteogenic stimulatory effect of this compound purified from bael in mouse mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERα and Wnt/β‑catenin signaling pathways are involved in angelicin‑dependent promotion of osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound promotes the osteogenic differentiation of bone marrow stromal cells by activating the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm. | Scilit [scilit.com]

The Epoxide Moiety of Heraclenin: A Pivotal Player in Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Heraclenin, a naturally occurring furanocoumarin distinguished by its epoxide group, has emerged as a molecule of significant interest in the scientific community. Possessing a diverse array of biological activities, this compound and its derivatives are under active investigation for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound, with a particular focus on the role of its epoxide group. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Antiproliferative and Cytotoxic Activities

This compound has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The epoxide group is believed to contribute to this activity, potentially through alkylating interactions with cellular macromolecules.[1][2]

Table 1: Cytotoxic and Antiproliferative Activity of this compound and Related Furanocoumarins

| Compound | Cell Line | Activity Type | IC50 Value (µM) | Reference |

| This compound | Jurkat (Leukemia) | Apoptosis Induction | - | [3] |

| This compound | Mouse T-lymphoma (Sensitive, PAR) | Cytotoxicity | - | [3] |

| This compound | Mouse T-lymphoma (Multidrug Resistant) | Cytotoxicity | Less toxic than on sensitive cells | [3] |

| Oxypeucedanin | Mouse T-lymphoma (Sensitive, PAR) | Cytotoxicity | 40.33 ± 0.63 | [3] |

| Oxypeucedanin | Mouse T-lymphoma (Multidrug Resistant) | Cytotoxicity | 66.68 ± 0.00 | [3] |

| Oxypeucedanin | Mouse T-lymphoma (Sensitive, PAR) | Antiproliferative | 25.98 ± 1.27 | [3] |

| Oxypeucedanin | Mouse T-lymphoma (Multidrug Resistant) | Antiproliferative | 28.89 ± 0.73 | [3] |

| This compound | NIH/3T3 (Normal Fibroblast) | Cytotoxicity | Marginal Toxicity | [3] |

| (+)-Oxypeucedanin hydrate | NIH/3T3 (Normal Fibroblast) | Cytotoxicity | 83.55 | [3] |

| Heraclenol | NIH/3T3 (Normal Fibroblast) | Cytotoxicity | 65.78 | [3] |

| Isogospherol | NIH/3T3 (Normal Fibroblast) | Cytotoxicity | 54.82 | [3] |

Note: '-' indicates that a specific IC50 value was not provided in the cited source, although the activity was reported.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial succinate (B1194679) dehydrogenase in viable cells cleaves the yellow tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 560 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][6] This is a crucial mechanism for its anticancer activity. The process of apoptosis is complex and involves the activation of a cascade of enzymes called caspases.

Experimental Protocol: Annexin V & Propidium (B1200493) Iodide Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[7][8]

-

Cell Treatment: Induce apoptosis in cells by treating them with this compound for a specific duration.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Caspase 3 is activated through caspase 8 instead of caspase 9 during H2O2-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Heraclenin from Aegle marmelos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Heraclenin, a linear furanocoumarin found in Aegle marmelos. The document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and illustrates key processes and biological pathways.

Introduction

Aegle marmelos, commonly known as Bael, is a medicinal plant recognized for its wide array of therapeutic properties, attributed to its rich phytochemical composition. Among these compounds, this compound (C₁₆H₁₄O₅), a furanocoumarin, has garnered significant interest for its biological activities.[1] This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed methodologies for the isolation and purification of this compound and an exploration of its known signaling pathways.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough characterization of this compound is essential for its identification and quantification. The following tables summarize its key physicochemical properties and the spectroscopic data reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₅ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [3] |

Table 2: ¹H NMR Spectral Data of Furanocoumarins from Aegle marmelos

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 7.63 | d | 9.4 | H-4 | |

| 7.36 | d | 8.5 | H-5 | |

| 6.85 | dd | 2.4, 8.5 | H-6 | |

| 6.82 | d | 2.4 | H-8 | |

| 6.24 | d | 9.4 | H-3 |

Note: This table provides representative chemical shifts for the furanocoumarin scaffold present in this compound, as detailed analysis specific to this compound was not fully available in the reviewed literature.

Table 3: ¹³C NMR Spectral Data of Furanocoumarins from Aegle marmelos

| Chemical Shift (δ) ppm | Assignment | Reference |

| 164.0 | C-2 | [4] |

| 159.7 | C-4'' | [4] |

| 132.9 | C-1'' | [4] |

Note: This table provides representative chemical shifts for the furanocoumarin scaffold present in this compound, as detailed analysis specific to this compound was not fully available in the reviewed literature.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

| 286 | [M]⁺ | [2] |

Note: Detailed fragmentation patterns for this compound were not extensively available in the reviewed literature. The primary ion observed corresponds to the molecular ion.

Experimental Protocols

This section outlines the detailed methodologies for the extraction and isolation of this compound from the fruit pulp of Aegle marmelos.

Extraction of this compound

Objective: To extract crude this compound from the fruit pulp of Aegle marmelos.

Materials and Reagents:

-

Dried, powdered fruit pulp of Aegle marmelos

-

Petroleum ether (60-80°C) or Dichloromethane

-

Soxhlet apparatus or percolation setup

-

Rotary evaporator

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Preparation of Plant Material: Collect fresh, unripe fruits of Aegle marmelos. The fruit pulp is mechanically separated, sliced, and shade-dried. The dried pulp is then pulverized into a coarse powder.

-

Solvent Extraction:

-

Soxhlet Extraction: A known quantity of the dried fruit pulp powder is packed into a thimble and extracted with petroleum ether or dichloromethane in a Soxhlet apparatus for 6-8 hours.

-

Cold Percolation: Alternatively, the powdered pulp is soaked in petroleum ether or dichloromethane at a 1:3 pulp-to-solvent ratio for 48-72 hours at room temperature with occasional shaking.[1]

-

-

Concentration: The solvent from the extraction is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The extract is concentrated to about 10-20% of its original volume.[1]

-

Drying: The concentrated extract is dried over anhydrous sodium sulfate to remove any residual moisture.

-

Crystallization: The dried, concentrated extract is cooled to 0-5°C to facilitate the crystallization of this compound. The resulting crystals are collected by filtration.[1]

Purification of this compound by Column Chromatography

Objective: To purify this compound from the crude extract or the mother liquor post-crystallization.

Materials and Reagents:

-

Crude this compound extract or mother liquor

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Ethyl acetate

-

Glass column

-

Fraction collector

-

TLC plates (silica gel G)

-

UV chamber

Protocol:

-

Column Preparation: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle and washed with hexane until the packing is uniform and free of air bubbles.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions of a specific volume are collected sequentially.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate. The spots are visualized under a UV lamp.

-

Isolation: Fractions showing a prominent spot corresponding to pure this compound are pooled together and the solvent is evaporated to yield purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from Aegle marmelos.

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to promote osteogenic differentiation of bone marrow stromal cells through the activation of the RhoA/ROCK signaling pathway.

Caption: this compound-activated RhoA/ROCK signaling pathway.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Aegle marmelos. The outlined protocols and compiled data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The elucidation of this compound's role in activating the RhoA/ROCK signaling pathway opens avenues for further investigation into its therapeutic potential, particularly in bone regeneration and related fields. Further research is warranted to fully characterize the spectroscopic properties of this compound and to explore its broader pharmacological profile and mechanisms of action.

References

Heraclenin: A Furanocoumarin with Promising Antimicrobial Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenin, a naturally occurring furanocoumarin, has demonstrated notable antimicrobial properties, positioning it as a compelling candidate for further investigation in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its plausible mechanisms of action. While research specifically on this compound is still emerging, this guide synthesizes direct evidence with data from structurally related furanocoumarins to present a holistic view for the scientific community.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with diverse mechanisms of action. Natural products, with their inherent structural diversity, have historically been a rich source of antimicrobial drugs. Furanocoumarins, a class of secondary metabolites found in various plants, have long been recognized for their broad spectrum of biological activities. This compound, isolated from plants such as Angelica lucida, is one such furanocoumarin that has exhibited inhibitory effects against a range of pathogenic bacteria.[1][2][3] This document serves as a technical resource, consolidating the available scientific knowledge on this compound's potential as an antimicrobial agent.

Antimicrobial Activity of this compound

This compound has been evaluated for its ability to inhibit the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency.

Quantitative Antimicrobial Data

The following table summarizes the available MIC values for this compound against various bacterial strains. It is important to note that comprehensive MIC and Minimum Bactericidal Concentration (MBC) data for a wide array of microorganisms are still subjects of ongoing research.

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.012 - 0.85 | [1][4] |

| Staphylococcus epidermidis | ATCC 12228 | 0.012 - 0.85 | [1][4] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.012 - 0.85 | [1][4] |

| Enterobacter cloacae | ATCC 13047 | 0.012 - 0.85 | [1][4] |

| Klebsiella pneumoniae | ATCC 13883 | 0.012 - 0.85 | [1][4] |

| Escherichia coli | ATCC 25922 | 0.012 - 0.85 | [1][4] |

| Streptococcus mutans | Oral Pathogen | 0.012 - 0.85 | [1][4] |

| Streptococcus viridans | Oral Pathogen | 0.012 - 0.85 | [1][4] |

Note: The referenced study provides a range for all tested coumarins from Angelica lucida. Specific individual MIC values for this compound were not explicitly detailed in the available literature.

Plausible Mechanisms of Antimicrobial Action

While the precise molecular targets of this compound are not yet fully elucidated, research on furanocoumarins suggests several plausible mechanisms through which it may exert its antimicrobial effects. These include the disruption of bacterial communication, inhibition of essential enzymes, and compromising cell membrane integrity.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[5] Furanocoumarins have been shown to interfere with QS signaling.[6][7] It is hypothesized that this compound may act as a competitive inhibitor of QS receptors, thereby disrupting these communication pathways and attenuating bacterial pathogenicity.

Inhibition of Bacterial Cell Division

Bacterial cell division is a complex process orchestrated by a number of essential proteins, with FtsZ being a key player in the formation of the Z-ring at the division site. Studies have indicated that some coumarins can inhibit the GTPase and polymerization activities of FtsZ, leading to a failure of septum formation and ultimately halting cell division.[8][9] This suggests that this compound might also target this crucial cellular process.

Disruption of Bacterial Membrane Integrity

Another potential mechanism of action for furanocoumarins is the disruption of the bacterial cell membrane's structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, ultimately resulting in cell death.[10][11][12]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following protocols are widely accepted for determining the MIC, MBC, and anti-biofilm potential of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the specific microorganism (typically 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.

Procedure:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Spread the aliquot onto an appropriate agar (B569324) medium.

-

Incubate the agar plates at the optimal temperature for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anti-Biofilm Activity Assessment using Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

This compound solution

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or other suitable solvent

-

Microplate reader

Procedure:

-

Inoculate the wells of a microtiter plate with the bacterial culture and the desired concentrations of this compound.

-

Include control wells with bacteria and no this compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet solution for 15-20 minutes.

-

Wash the wells again to remove excess stain.

-

Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).

-

Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new antimicrobial agents. However, further research is imperative to fully characterize its potential. Key areas for future investigation include:

-

Comprehensive Antimicrobial Spectrum: Determination of MIC and MBC values against a broader panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its precise mode of action.

-

In Vivo Efficacy and Toxicity: Evaluation of this compound's antimicrobial efficacy in animal models of infection and assessment of its toxicological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its antimicrobial potency and pharmacokinetic properties.

References

- 1. Coumarins from Angelica Lucida L. - Antibacterial Activities [mdpi.com]

- 2. Coumarins from Angelica lucida L.--antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Coumarins from Angelica Lucida L. - Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grapefruit juice and its furocoumarins inhibits autoinducer signaling and biofilm formation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals as inhibitors of bacterial cell division protein FtsZ: coumarins are promising candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

Investigating the Anti-inflammatory Properties of Heraclenin: A Technical Guide

Abstract: Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, making them prime targets for therapeutic intervention.[1] Natural products represent a vast reservoir of novel anti-inflammatory agents.[2][3][4] Heraclenin, a furanocoumarin found in various Heracleum species, has been identified as a compound of interest for its potential pharmacological activities.[5][6] This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols used to investigate the anti-inflammatory properties of this compound, designed for researchers and drug development professionals.

Core Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is essential for developing targeted therapies.[1] this compound's anti-inflammatory potential can be elucidated by examining its effects on two pivotal signaling cascades: NF-κB and MAPK.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of target genes like TNF-α, IL-6, and COX-2.[4][7] Phytochemicals often exert anti-inflammatory effects by inhibiting key steps in this pathway.[4][7]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates inflammation. It consists of three main families: ERK, JNK/SAPK, and p38 MAPK.[] These kinases are activated sequentially (MAPKKK → MAPKK → MAPK) in response to extracellular stimuli. Once activated, MAPKs phosphorylate various transcription factors and proteins, leading to the production of inflammatory mediators.[9] For instance, the activation of p38 and JNK is strongly associated with the expression of pro-inflammatory cytokines.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (+)-Heraclenin | C16H14O5 | CID 458010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Heraclenin: A Technical Guide to its Potential for Insecticidal Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heraclenin, a naturally occurring linear furanocoumarin, demonstrates significant potential as a lead compound for the development of novel bio-insecticides. Extracted primarily from plants of the Rutaceae and Apiaceae families, such as Aegle marmelos, it exhibits potent lethal and developmental effects against key agricultural pests like Spodoptera frugiperda. The primary mechanisms of its insecticidal action are believed to be the inhibition of crucial detoxification and neurological enzymes, particularly cytochrome P450 monooxygenases (P450s) and acetylcholinesterase (AChE). This document provides a comprehensive technical overview of this compound, including its extraction, documented insecticidal efficacy, proposed mechanisms of action, and detailed protocols for its evaluation.

Introduction to this compound

This compound is a furanocoumarin epoxide, a class of secondary metabolites produced by various plant species as a defense mechanism against herbivores and pathogens[1][2]. It is structurally related to other well-studied furanocoumarins such as psoralen, bergapten, and imperatorin. Its presence has been confirmed in several plants, most notably in the fruits of Bael (Aegle marmelos) and various species of the genus Heracleum[3][4]. The inherent biological activity of furanocoumarins, combined with increasing demand for sustainable and biodegradable pesticides, makes this compound a compound of significant interest for agrochemical research.

Extraction and Isolation

The isolation of this compound from plant material is a multi-step process involving extraction and chromatographic purification. The general workflow is outlined below.

Detailed Protocol: Extraction and Isolation

A generalized protocol for the isolation of this compound from the fruit pulp of Aegle marmelos is as follows[2][4]:

-

Preparation of Plant Material : Unripe or mature fruits of Aegle marmelos are collected, the pulp is separated and air-dried in the shade for several days. The dried pulp is then ground into a coarse powder.

-

Soxhlet Extraction : The powdered material is subjected to exhaustive extraction in a Soxhlet apparatus using a non-polar solvent like petroleum ether or hexane (B92381) to defat the material, followed by extraction with a more polar solvent such as methanol.

-

Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a viscous, dark residue (crude extract).

-

Column Chromatography : The crude extract is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Monitoring : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:diethyl ether:acetic acid, 6:4:1)[5]. Spots corresponding to furanocoumarins can be visualized under UV light (365 nm).

-

Purification : Fractions rich in this compound are pooled, concentrated, and subjected to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Crystallization and Identification : Pure this compound can be crystallized from a suitable solvent. The structure is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Insecticidal Activity of this compound and Related Furanocoumarins

This compound has demonstrated significant insecticidal effects. The primary quantitative data available is for its activity against the fall armyworm, Spodoptera frugiperda. Data for other structurally similar furanocoumarins are provided for comparison.

Quantitative Toxicity Data

Table 1: Documented Insecticidal Activity of this compound

| Compound | Target Insect Species | Bioassay Type | Metric | Value | Citation(s) |

|---|

| this compound | Spodoptera frugiperda (3rd Instar Larvae) | Diet Incorporation | LC₅₀ | 23.2 ppm |[3] |

Table 2: Insecticidal Activity of Structurally Related Furanocoumarins

| Compound | Target Insect Species | Bioassay Type | Metric | Value | Citation(s) |

|---|---|---|---|---|---|

| Imperatorin | Culex quinquefasciatus (Larvae) | Larval Toxicity | LC₅₀ | 13.98 ppm | [4] |

| Imperatorin | Aedes aegypti (Larvae) | Larval Toxicity | LC₅₀ | 17.78 ppm | [4] |

| Xanthotoxin | Spodoptera litura | Feeding Deterrence | DC₅₀ | 0.3 µg/cm² | [6] |

| Bergapten | Callosobruchus maculatus | Diet Incorporation | - | Retarded development | [7] |

| Isopimpinellin| Drosophila melanogaster (Larvae) | Diet Incorporation | LC₅₀ | 0.82 µmol/mL |[6] |

LC₅₀ (Lethal Concentration 50%): Concentration that kills 50% of the test population. DC₅₀ (Deterrent Concentration 50%): Concentration that deters feeding by 50%.

Mechanism of Action

The insecticidal activity of this compound and other furanocoumarins is multifaceted, primarily involving the disruption of key physiological and neurological systems in insects. The two most prominent proposed mechanisms are the inhibition of cytochrome P450 enzymes and the inhibition of acetylcholinesterase.

Inhibition of Cytochrome P450

Cytochrome P450s are a superfamily of enzymes critical for insect survival. They are responsible for metabolizing and detoxifying a wide range of xenobiotics, including plant secondary metabolites and synthetic insecticides[8][9][10]. Furanocoumarins are well-documented inhibitors of P450s, particularly enzymes in the CYP6B family in insects, which have evolved to specifically metabolize these compounds[5][11][12]. By inhibiting these enzymes, this compound can lead to two outcomes:

-

Direct Toxicity : It prevents its own detoxification, allowing it to reach and act on a target site.

-

Synergistic Effects : It can inhibit the detoxification of other plant defense compounds or co-applied insecticides, enhancing their toxicity.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the insect's central nervous system. It terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine[13]. Inhibition of AChE leads to an accumulation of acetylcholine (B1216132) at the synapse, causing continuous nerve stimulation, which results in paralysis and death[14]. Several furanocoumarins, including the related compound imperatorin, have been shown to inhibit AChE, suggesting this is a likely mode of action for this compound[4][15].

Key Experimental Protocols

Evaluating the insecticidal potential of this compound requires standardized bioassays and enzymatic assays.

Insecticidal Bioassay Workflow

A typical workflow for assessing the toxicity of a compound against a target insect, such as S. frugiperda larvae, is depicted below.

Protocol: Leaf-Dip Bioassay

This method is suitable for assessing toxicity against foliage-feeding insects[16][17][18].

-

Preparation : Prepare serial dilutions of this compound in water containing a small amount of surfactant (e.g., 0.05% Triton X-100). A solvent control (surfactant solution only) must be included.

-

Treatment : Fresh host plant leaves (e.g., maize for S. frugiperda) are excised and dipped into the respective test solutions for 10-30 seconds with gentle agitation.

-

Drying : The treated leaves are air-dried under a fume hood for 1-2 hours.

-

Exposure : Each dried leaf is placed in a separate petri dish or ventilated container lined with moist filter paper. A set number of pre-starved, same-instar larvae (e.g., 10-20 third-instar larvae) are introduced into each container.

-

Incubation : The containers are maintained under controlled conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).

-

Data Collection : Larval mortality is assessed at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Analysis : Mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ and LC₉₀ values.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of this compound on AChE activity, commonly using the Ellman method[6][11][13].

-

Enzyme Preparation : Prepare a homogenate from the target insect (e.g., whole bodies or heads) in an ice-cold phosphate (B84403) buffer (pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used as the enzyme source.

-

Reagent Preparation :

-

DTNB Solution : 5,5'-dithiobis(2-nitrobenzoic acid) in phosphate buffer.

-

Substrate Solution : Acetylthiocholine iodide (ATCI) in phosphate buffer.

-

Test Compound : Serial dilutions of this compound in buffer (with a minimal amount of co-solvent like DMSO if necessary).

-

-

Assay Procedure (96-well plate) :

-

To each well, add: 140 µL phosphate buffer, 10 µL of enzyme supernatant, and 10 µL of the this compound dilution (or buffer for control).

-

Incubate the plate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding 20 µL of DTNB and 20 µL of ATCI substrate solution to each well.

-

-

Measurement : Immediately measure the change in absorbance at 412 nm over several minutes using a microplate reader. The rate of color change is proportional to AChE activity.

-

Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC₅₀ value (concentration causing 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: Cytochrome P450 Inhibition Assay

This assay measures the ability of this compound to inhibit P450 activity using insect microsomes[3][19][20][21].

-

Microsome Preparation : Homogenize insect tissues (typically midguts and fat bodies from larvae) in a phosphate buffer. Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in buffer and determine the protein concentration.

-

Reagent Preparation :

-

P450 Substrate : A fluorescent or luminescent probe specific to a P450 isoform (e.g., 7-ethoxycoumarin (B196162) or a Luciferin-based substrate).

-

NADPH : Required cofactor for P450 activity.

-

Test Compound : Serial dilutions of this compound.

-

-

Assay Procedure (96-well plate) :

-

In each well, combine the microsomal preparation, buffer, and a specific concentration of this compound.

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the P450 substrate and NADPH.

-

-

Measurement : After a set incubation time (e.g., 30-60 minutes), stop the reaction and measure the product formation using a fluorometer or luminometer, depending on the substrate used.

-

Analysis : Calculate the percentage of P450 activity inhibition at each this compound concentration compared to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

This compound presents a compelling case as a natural insecticide. Its proven efficacy against a major pest like S. frugiperda and its likely dual-action mechanism—disrupting both detoxification and neurological pathways—make it a robust candidate for further development. Future research should focus on:

-

Broadening the Spectrum : Evaluating the toxicity of this compound against a wider range of agricultural and public health pests.

-

Mechanism Elucidation : Confirming the specific P450 isoforms and other potential enzyme targets inhibited by this compound in insects.

-

Synergism Studies : Investigating the potential of this compound to act as a synergist, enhancing the efficacy of existing conventional or biological insecticides.

-

Field Trials : Moving from laboratory bioassays to small-scale field trials to assess its effectiveness under real-world environmental conditions.

-

Toxicological Profile : Conducting studies on non-target organisms to ensure its environmental safety and suitability for integrated pest management (IPM) programs.

The development of this compound into a commercial product could provide a valuable tool for sustainable agriculture, helping to manage insecticide resistance and reduce reliance on synthetic chemical pesticides.

References

- 1. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P450s in plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance | MDPI [mdpi.com]

- 11. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bergaptene, 484-20-8 [thegoodscentscompany.com]

- 15. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 18. Short term transcriptional responses of P450s to phytochemicals in insects and mites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. lnhlifesciences.org [lnhlifesciences.org]

The Role of Heraclenin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heraclenin is a naturally occurring furanocoumarin, a class of secondary metabolites renowned for their potent biological activities. Found in various plant species, notably from the Rutaceae (e.g., Aegle marmelos) and Apiaceae families, this compound plays a crucial role in the plant's chemical defense arsenal. As an epoxide derivative of imperatorin (B1671801), its reactivity and efficacy against a wide spectrum of biological aggressors are significantly enhanced. This technical guide provides a comprehensive overview of this compound's involvement in plant defense, detailing its biosynthesis, mechanisms of action, and the signaling pathways that regulate its production. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bio-assay of this compound, supported by structured data and visual diagrams to facilitate understanding and application in research and development.

Introduction: this compound as a Phyto-Anticipin and Phytoalexin

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a multitude of threats, including herbivores, pathogenic microbes, and competing flora. This defense relies heavily on the production of secondary metabolites. Furanocoumarins, such as this compound, are key components of this system. These compounds can be present constitutively (phyto-anticipins) or their synthesis can be induced by biotic or abiotic stress (phytoalexins).

This compound (C₁₆H₁₄O₅) is structurally characterized by a psoralen (B192213) core with an epoxide group in its side chain. This epoxide functional group is critical to its heightened biological activity compared to its precursor, imperatorin. Its defensive functions are multifaceted, encompassing insecticidal, antimicrobial, antifungal, and allelopathic properties. A primary mechanism for many furanocoumarins is phototoxicity, where the molecule becomes highly reactive upon activation by UVA radiation, leading to cellular damage in target organisms.

Biosynthesis of this compound

This compound biosynthesis is a branch of the highly conserved phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce the core furanocoumarin structure, which is then further modified.

The key steps are:

-

General Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA.

-

Umbelliferone Synthesis: Ortho-hydroxylation of p-Coumaroyl-CoA is a critical step leading to the formation of the coumarin (B35378) lactone ring, producing umbelliferone.

-

Furanocoumarin Backbone Formation: Umbelliferone is prenylated to yield demethylsuberosin, which is then cyclized by a cytochrome P450 enzyme, psoralen synthase, to form marmesin. Marmesin is subsequently converted to psoralen, the linear core of many furanocoumarins.

-

Linear Furanocoumarin Diversification: Psoralen undergoes further hydroxylations and O-methylations to produce compounds like bergapten (B1666803) and xanthotoxin.

-

Final Steps to this compound: The pathway proceeds to form imperatorin. The final step is the epoxidation of the prenyl side chain of imperatorin, catalyzed by an epoxidase, to yield this compound.

Mechanisms of Action in Plant Defense

This compound exerts its defensive properties through several distinct mechanisms, making it a versatile weapon against a range of plant adversaries.

Insecticidal Activity

This compound acts as a potent insect antifeedant and toxin. Upon ingestion, it can interfere with crucial physiological processes in insects. Studies have shown its effectiveness against lepidopteran pests like Spodoptera frugiperda (fall armyworm).[1] The compound can disrupt midgut function, inhibit detoxification enzymes, and cause developmental abnormalities, leading to increased mortality and reduced growth rates.[2]

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum activity against various bacteria and fungi. It is active against bacteria such as Bacillus subtilis and Staphylococcus aureus, and fungi including Aspergillus niger and Candida albicans.[3] The mechanism often involves the disruption of cell membrane integrity or the inhibition of nucleic acid synthesis.[4] This antimicrobial action helps protect the plant from pathogenic infections, particularly at sites of wounding.

Allelopathic Effects

Allelopathy is the chemical inhibition of one plant by another. Furanocoumarins released from plants like those in the Heracleum genus can leach into the soil and inhibit the seed germination and growth of neighboring, competing plant species.[1] This reduces competition for essential resources like water, sunlight, and nutrients, thereby enhancing the fitness of the this compound-producing plant.

Phototoxicity: A Key Mechanism

A defining characteristic of many furanocoumarins, including this compound, is phototoxicity. When exposed to UVA radiation (320-400 nm), the furanocoumarin molecule becomes electronically excited. In this state, it can intercalate into the DNA of a target cell and form covalent cross-links between DNA strands, primarily with pyrimidine (B1678525) bases (thymine and cytosine). This DNA damage disrupts transcription and replication, ultimately leading to cell death.[5][6]

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified against various organisms. The following tables summarize key findings from the literature.

Table 1: Antimicrobial & Antifungal Activity of this compound

| Target Organism | Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Bacterium | Disc Diffusion | Active | [3] |

| Staphylococcus aureus | Bacterium | Disc Diffusion | Active | [3] |

| Escherichia coli | Bacterium | Disc Diffusion | Active | [3] |

| Aspergillus niger | Fungus | Disc Diffusion | Active | [3] |

| Aspergillus flavus | Fungus | Disc Diffusion | Active | [3] |

| Candida albicans | Fungus | Disc Diffusion | Active | [3] |

| Uropathogenic E. coli | Bacterium | MIC | 1024 µg/mL |[4] |

Note: "Active" indicates observed inhibition at a concentration of 100 µ g/disc .

Table 2: Insecticidal Activity of Furanocoumarins

| Compound | Target Insect | Measurement | Result | Reference |

|---|---|---|---|---|

| This compound | Spodoptera frugiperda | Bioassay | Potent effects | [1] |

| N-trans-feruloyl tyramine | Spodoptera frugiperda | Contact Toxicity LC₅₀ | 47.97 µg/mL | [2] |

| Precocene I | Spodoptera litura | Feeding Assay LC₅₀ | 23.2 ppm |[1] |

Note: Data for related compounds are included to provide context for insecticidal potency.

Regulation of this compound Production: Signaling Pathways

The production of defensive compounds like this compound is tightly regulated and often induced by external threats. The jasmonic acid (JA) signaling pathway is a primary regulator of plant defenses against chewing insects and necrotrophic pathogens.

Workflow:

-

Stimulus: Herbivore feeding or pathogen attack causes tissue damage.

-

Signal Perception: Damage-associated molecular patterns (DAMPs) or herbivore-associated molecular patterns (HAMPs) are recognized by plant cell receptors.

-

JA Biosynthesis: This recognition triggers a cascade that leads to the synthesis of jasmonic acid (JA) from α-linolenic acid in the chloroplasts and peroxisomes.[7][8]

-

Signal Transduction: JA is converted to its biologically active form, JA-Isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex.

-

Derepression of Transcription: The SCFCOI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation via the 26S proteasome.

-

Gene Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of defense-related genes, including the enzymes required for furanocoumarin biosynthesis.[9][10][11]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is based on methods for isolating furanocoumarins from Aegle marmelos.[3][12][13]

-

Plant Material Preparation: Collect fresh, unripe fruit pulp of Aegle marmelos. Shade-dry the material at room temperature (30-35°C) and then grind into a coarse powder using a mechanical grinder.

-

Solvent Extraction:

-

Method A (Cold Percolation): Macerate 100 g of the dried powder in 400 mL of a non-polar solvent (e.g., petroleum ether or n-hexane) in a large flask. Allow to stand for 48-72 hours at ambient temperature with occasional shaking.

-

Method B (Soxhlet Extraction): Place 100 g of the dried powder into a thimble and extract with 500 mL of n-hexane or dichloromethane (B109758) in a Soxhlet apparatus for 6-8 hours.

-

-

Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the volume is reduced to approximately 10-15% of the original.

-

Initial Crystallization: Transfer the concentrated extract to a beaker and cool to 0-4°C for 12-24 hours. This compound will begin to crystallize.

-

Filtration: Collect the crude crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

-

Purification (Column Chromatography):

-

Dissolve the crude crystals and the remaining mother liquor in a minimal amount of dichloromethane.

-

Prepare a silica (B1680970) gel (230-400 mesh) column using n-hexane as the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate (B1210297) in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 20% ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate 7:3) and UV visualization (366 nm).

-

-

Recrystallization: Combine the pure fractions containing this compound, evaporate the solvent, and recrystallize from a suitable solvent like methanol (B129727) or an ethyl acetate/hexane mixture to obtain pure this compound crystals.

Quantification by High-Performance Liquid Chromatography (HPLC)